molecular formula C16H16N2O4S B2982612 methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate CAS No. 2034398-44-0

methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate

Cat. No.: B2982612
CAS No.: 2034398-44-0
M. Wt: 332.37
InChI Key: FOUILIFYKNDSJE-UHFFFAOYSA-N
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Description

Methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate is a synthetic benzo[c][1,2,5]thiadiazole derivative supplied for non-human research applications. This complex organic compound features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core structure methylated at the 3-position and linked via a methylene group to a methyl benzoate ester. Compounds within the benzo[c][1,2,5]thiadiazole class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Related structural analogues have demonstrated potential in various research areas. For instance, certain benzo[c][1,2,5]thiadiazole derivatives have been investigated as inhibitors of protein-protein interactions, such as c-Myc–Max dimerization, which is a target in oncology research . Furthermore, other derivatives, such as MTDZ (5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole), have shown promising biological activity in neuropsychiatric research, exhibiting an antidepressant-like action in preclinical models through mechanisms that may involve monoamine oxidase A (MAO-A) inhibition and interaction with serotonergic pathways . The specific mechanism of action for this compound is area-dependent and requires further investigation by researchers. The ester functional group in its structure may influence its cellular uptake and pharmacokinetic properties, making it a candidate for prodrug strategies or metabolic studies . This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers are responsible for conducting all necessary experimental characterization, including NMR, IR, and mass spectrometry, to confirm the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

methyl 3-[(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-17-14-8-3-4-9-15(14)18(23(17,20)21)11-12-6-5-7-13(10-12)16(19)22-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUILIFYKNDSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate typically involves a multi-step process:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step often starts with the cyclization of appropriate precursors such as ortho-diamines with sulfur-containing reagents like sulfur monochloride or thionyl chloride.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials. Its ability to participate in electron transfer reactions is particularly valuable.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The unique structure allows for interactions with various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as light-emitting diodes (LEDs) and organic solar cells. Its stability and electronic properties make it suitable for these high-tech applications.

Mechanism of Action

The mechanism of action of methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate involves its interaction with molecular targets through its electron-rich thiadiazole ring. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism, particularly in applications involving electron transfer.

Comparison with Similar Compounds

Structural Analogs with Modified Benzo[c][1,2,5]thiadiazole Substituents

The target compound shares its core benzo[c][1,2,5]thiadiazole-1(3H)-yl fragment with several analogs, differing in substituents and functional groups. Key comparisons are summarized below:

Table 1: Substituent Variations in Benzo[c][1,2,5]thiadiazole Derivatives
Compound Name (CAS/Ref.) Substituent at Position Functional Group Molecular Weight Key Properties/Applications
Methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate (Target) 3-methyl, methyl benzoate Ester ~350–370* Likely intermediate for pharmaceuticals or materials
Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16, ) Trimethylsilyl ethynyl Alkyne Not reported Precursor for optoelectronic materials (low yield: 20%)
3-Fluoro-N-(2-(3-methyl-2,2-dioxidobenzo...yl)ethyl)benzamide (2034454-25-4, ) 3-fluoro benzamide Amide 349.4 Potential bioactive moiety (fluorine enhances binding)
3-Chloro-N-(2-(3-methyl-2,2-dioxidobenzo...yl)ethyl)benzamide (2034488-08-7, ) 3-chloro benzamide Amide 365.8 Chlorine may improve metabolic stability vs. fluorine
5-Methyl-N-(2-(3-methyl-2,2-dioxidobenzo...yl)ethyl)isoxazole-3-carboxamide (2034401-84-6, ) Isoxazole carboxamide Amide 336.37 Isoxazole ring may enhance hydrogen bonding

*Estimated based on molecular formulas of analogs.

Key Observations:
  • Solubility and Lipophilicity : The methyl benzoate ester in the target compound likely improves lipophilicity compared to amide-containing analogs (e.g., –8), which may have higher polarity due to NH groups.
  • Synthetic Feasibility : Yields for structurally complex analogs (e.g., compound 16 in ) are often low (20%), suggesting challenges in large-scale synthesis .

Comparison with Non-Benzo[c][1,2,5]thiadiazole Heterocycles

Table 2: Core Heterocycle Variations
Compound Class (Evidence) Core Structure Key Functional Groups Potential Applications
Benzo[c][1,2,5]thiadiazole (Target, 6–8) Sulfonyl, ester/amide Pharmaceuticals, materials
Benzoimidazole-triazole-thiazole () Benzoimidazole, triazole, thiazole Antimicrobial agents (implied by docking studies)
1,2-Benzothiazole 1,1-dioxides () Sulfonamide Antibacterial or anti-inflammatory agents
Key Observations:
  • Stability : Benzo[c][1,2,5]thiadiazoles with sulfonyl groups (target compound) are likely more stable under acidic conditions than benzothiazole sulfonamides () due to reduced ring strain.
  • Bioactivity : Triazole and thiazole derivatives () are often explored for antimicrobial activity, whereas benzo[c][1,2,5]thiadiazole amides (–8) may target neurological or metabolic pathways.

Biological Activity

Methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate is a complex organic compound with significant potential in medicinal chemistry and materials science. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Compound Overview

The compound features a benzo[c][1,2,5]thiadiazole core, which is recognized for its unique electronic properties. It is synthesized through a multi-step process involving the formation of the thiadiazole core, introduction of methyl groups, and subsequent esterification. This structural complexity enhances its biological activity compared to simpler analogs.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole moieties. This compound has shown promising results against various bacterial strains. For instance:

  • Inhibition of Bacterial Growth : The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 25 to 100 µg/mL.

Antiprotozoal Activity

The compound's efficacy against protozoan parasites has also been evaluated. In vitro studies indicated that it inhibits the proliferation of Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovani (responsible for visceral leishmaniasis).

  • Inhibition Rates : At a concentration of 50 µM, the compound exhibited an inhibition percentage of approximately 71% against T. cruzi epimastigotes and around 20% against L. donovani promastigotes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic pathways of bacteria and protozoa, disrupting their growth and survival.
  • Cell Membrane Disruption : It may also interfere with the integrity of microbial cell membranes, leading to increased permeability and cell death.

Toxicity Studies

Toxicity assessments conducted on mammalian cell lines (e.g., Vero cells) revealed low cytotoxicity for this compound. The compound exhibited a high selectivity index (SI), indicating its potential as a therapeutic agent with minimal adverse effects on human cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureAntimicrobial ActivityAntiprotozoal ActivityToxicity
Methyl benzoateSimple esterLowNoneModerate
3-Methylbenzo[c][1,2,5]thiadiazoleThiadiazole derivativeModerateLowHigh
This compoundComplex thiadiazole esterHighHighLow

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate?

  • Methodological Answer : Synthesis of thiadiazole-containing benzoate derivatives often requires multi-step reactions with controlled conditions. For example, thiazole intermediates can be synthesized via cyclization of thioamides with α-halo ketones in polar solvents (e.g., ethanol or DMF) at 60–80°C for 6–12 hours . Reaction optimization should focus on:

  • Catalyst selection : Use of DIPEA (N,N-diisopropylethylamine) or similar bases to enhance nucleophilic substitution efficiency .
  • Temperature control : Low temperatures (-35°C) for sensitive intermediates to prevent side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate high-purity products (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Look for characteristic peaks such as aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). The benzoate ester carbonyl typically appears at δ 165–170 ppm in 13C NMR .
  • IR spectroscopy : Confirm the presence of sulfone groups (SO2) via strong asymmetric stretching at 1300–1350 cm⁻¹ and symmetric stretching at 1140–1180 cm⁻¹ .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 375.08 for C16H14N2O4S2) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the sulfone and benzoate moieties in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model frontier molecular orbitals (FMOs) to identify reactive sites. For example:

  • HOMO-LUMO gaps : A smaller gap (e.g., <4 eV) suggests higher electrophilicity, making the sulfone group susceptible to nucleophilic attack .
  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., sulfone oxygen) for targeted functionalization .
  • Thermodynamic parameters : Calculate Gibbs free energy (ΔG) to assess feasibility of proposed reaction pathways .

Q. What experimental strategies resolve contradictions in biological activity data for structurally similar thiadiazole derivatives?

  • Methodological Answer :

  • Dose-response assays : Perform IC50 determinations across multiple cell lines (e.g., MCF-7, HeLa) to identify structure-activity relationships (SAR). For example, substituents on the benzothiadiazole ring significantly modulate cytotoxicity .
  • Mechanistic studies : Use UV/Vis and fluorescence quenching to assess DNA binding affinity. A hypochromic shift >20% at 260 nm indicates intercalation, while minor shifts suggest groove binding .
  • Control experiments : Compare results with negative controls (e.g., unmodified benzoates) to isolate the contribution of the sulfone-thiadiazole motif .

Q. How can regioselectivity challenges in functionalizing the thiadiazole ring be addressed?

  • Methodological Answer :

  • Protecting group strategies : Temporarily block reactive sites (e.g., methyl ester) using tert-butyldimethylsilyl (TBDMS) groups to direct electrophilic substitution to the thiadiazole nitrogen .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic aromatic substitution at electron-rich positions .
  • Catalytic systems : Pd(PPh3)4-mediated cross-coupling reactions enable selective C–H functionalization at the 4-position of the thiadiazole ring .

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